molecular formula C17H19N3O4S2 B4102888 4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide

4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide

Cat. No.: B4102888
M. Wt: 393.5 g/mol
InChI Key: MTKBTMVAWORRHN-UHFFFAOYSA-N
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Description

4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide is a complex organic compound with a molecular formula of C17H19N3O4S2 This compound is characterized by its unique structure, which includes a pyrrolidine ring, a thienylmethyl group, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-[[2,5-dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c18-26(23,24)14-5-3-12(4-6-14)7-8-19-15-10-16(21)20(17(15)22)11-13-2-1-9-25-13/h1-6,9,15,19H,7-8,10-11H2,(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKBTMVAWORRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CS2)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide
Reactant of Route 2
4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide
Reactant of Route 3
4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide
Reactant of Route 4
4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide
Reactant of Route 5
4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide
Reactant of Route 6
4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide

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